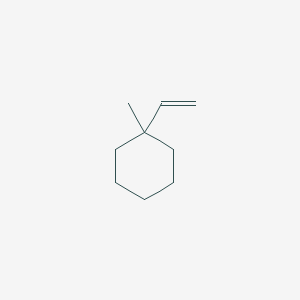

1-Methyl-1-vinylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21623-78-9 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

1-ethenyl-1-methylcyclohexane |

InChI |

InChI=1S/C9H16/c1-3-9(2)7-5-4-6-8-9/h3H,1,4-8H2,2H3 |

InChI Key |

JFZPKTIPFQSYEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Methyl-1-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-vinylcyclohexane, also known by its IUPAC name 1-Ethenyl-1-methylcyclohexane, is a cyclic olefin with the chemical formula C₉H₁₆.[1] Its structure consists of a cyclohexane ring substituted with both a methyl and a vinyl group on the same carbon atom. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, reactivity, and potential biological significance, tailored for a scientific audience. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related analogs and theoretical predictions to offer a thorough profile.

Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₆ | PubChem CID 12548472[1] |

| Molecular Weight | 124.22 g/mol | PubChem CID 12548472[1] |

| CAS Number | 21623-78-9 | PubChem CID 12548472[1] |

| Boiling Point | Estimated ~140-150 °C | Inferred from analogs |

| Density | Estimated ~0.8 g/mL | Inferred from analogs |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents | General property of hydrocarbons |

Table 1: Physicochemical Properties of this compound.

Synthesis Protocols

The synthesis of this compound can be approached through several established organic chemistry methodologies. Below are two plausible and detailed experimental protocols starting from 1-methylcyclohexanone.

Wittig Reaction

The Wittig reaction provides a reliable method for converting ketones into alkenes.[2][3]

Methodology:

-

Preparation of the Wittig Reagent (Methyltriphenylphosphonium bromide): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and methyl bromide (1.0 eq) in dry toluene. Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature, and collect the resulting white precipitate of methyltriphenylphosphonium bromide by filtration. Wash the solid with cold toluene and dry under vacuum.

-

Ylide Formation: Suspend the methyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 eq, 1.6 M solution in hexanes), dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep red, indicating the formation of the ylide.

-

Reaction with 1-Methylcyclohexanone: Cool the ylide solution back to 0 °C and add a solution of 1-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield this compound.

Grignard Reaction

The addition of a vinyl Grignard reagent to a ketone, followed by dehydration, is another effective synthesis route.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of vinyl bromide (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the vinylmagnesium bromide.

-

Addition to 1-Methylcyclohexanone: Cool the Grignard reagent to 0 °C and add a solution of 1-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Dehydration: Remove the solvent under reduced pressure. The resulting tertiary alcohol can be dehydrated without purification. Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat the mixture. The product, this compound, can be distilled directly from the reaction mixture.

-

Purification: The collected distillate should be washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous calcium chloride, and redistilled to obtain the pure product.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the presence of the tetrasubstituted double bond of the vinyl group. As a sterically hindered alkene, its reactivity in certain addition reactions may be reduced compared to less substituted alkenes.

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For example, reaction with hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the vinyl group to form a more stable tertiary carbocation at the benzylic-like position, which is then attacked by the halide.

-

Hydrogenation: The double bond can be reduced to an ethyl group through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

Oxidation: The alkene is susceptible to oxidation. Reaction with oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) will lead to cleavage of the double bond.

-

Polymerization: Like other vinyl monomers, this compound has the potential to undergo polymerization, although the steric hindrance around the double bond might necessitate specific catalysts or reaction conditions. Research on the polymerization of vinylcyclohexane suggests that novel crystalline resins with good heat and chemical resistance can be produced.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons in the range of 4.9-5.8 ppm. The methyl protons would likely appear as a singlet around 1.0-1.2 ppm. The protons on the cyclohexane ring would produce a complex series of multiplets in the upfield region (typically 1.2-2.0 ppm). For comparison, the vinylic proton of 1-methyl-1-cyclohexene appears at 5.38 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two sp² hybridized carbons of the vinyl group (estimated around 110 and 145 ppm). The quaternary carbon of the cyclohexane ring would be downfield, and the methyl carbon would appear upfield. The remaining methylene carbons of the cyclohexane ring would have signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C-H stretch (vinyl): A sharp peak just above 3000 cm⁻¹, characteristic of sp² C-H bonds.

-

C=C stretch (vinyl): A medium intensity peak around 1640 cm⁻¹.[5]

-

C-H bend (vinyl): Strong out-of-plane bending (wagging) vibrations are expected around 910 and 990 cm⁻¹, which are highly characteristic of a monosubstituted alkene (vinyl group).[5][6]

-

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ due to the methyl and cyclohexane methylene groups.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a stable tertiary carbocation at m/z 109, and the loss of a vinyl group (M-27) resulting in a fragment at m/z 97. Cycloalkenes also characteristically undergo retro-Diels-Alder fragmentation.[7]

Biological Activity and Drug Development Potential

There is currently no specific data on the biological activity of this compound. However, the cyclohexane moiety is a common scaffold in many biologically active compounds and natural products, including some terpenoids. Derivatives of cyclohexane have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The vinyl group offers a reactive handle for further chemical modifications, making this compound a potential starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is needed to explore the biological profile of this molecule and its derivatives.

Conclusion

This compound is a compound for which direct experimental data is scarce. However, by applying fundamental principles of organic chemistry and drawing comparisons with related molecules, a comprehensive chemical profile can be constructed. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis, reactivity, and potential for further investigation. The proposed synthetic routes are based on well-established reactions, and the predicted spectroscopic data offer a basis for the characterization of this molecule. Future experimental studies are necessary to validate these predictions and to fully elucidate the chemical and biological properties of this compound.

References

- 1. 1-Ethenyl-1-methylcyclohexane | C9H16 | CID 12548472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. sas.upenn.edu [sas.upenn.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Methyl-1-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 1-Methyl-1-vinylcyclohexane. Due to the limited availability of experimentally acquired spectra for this specific compound, this document presents a comprehensive interpretation based on available experimental data for analogous structures and established principles of spectroscopic analysis. This guide includes predicted Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, alongside a detailed interpretation of the expected spectral features. General experimental protocols for acquiring such data are also provided. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Introduction

This compound is a cyclic olefin with the molecular formula C₉H₁₆ and a molecular weight of 124.22 g/mol . Its structure, featuring a quaternary carbon, a vinyl group, and a cyclohexane ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification and for distinguishing it from its isomers and related compounds. This guide will delve into the interpretation of its predicted spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including vinylcyclohexane and 1-methylcyclohexene, and established spectroscopic correlation tables.

Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3080 | Medium | =C-H stretch (vinyl) |

| 2925-2855 | Strong | C-H stretch (aliphatic) |

| ~1640 | Medium | C=C stretch (vinyl) |

| ~1450 | Medium | CH₂ bend (scissoring) |

| ~990 and ~910 | Strong | =C-H bend (vinyl out-of-plane) |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | dd | 1H | =CH- (vinyl) |

| ~4.9 | d | 1H | =CH₂ (vinyl, trans) |

| ~4.9 | d | 1H | =CH₂ (vinyl, cis) |

| ~1.5-1.2 | m | 10H | -CH₂- (cyclohexane) |

| ~1.0 | s | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Data

Experimental data for some carbons is available and is presented alongside predicted values.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 (Predicted) | =CH- (vinyl) |

| ~111 (Predicted) | =CH₂ (vinyl) |

| ~38 (Predicted) | C (quaternary) |

| ~35 (Predicted) | -CH₂- (cyclohexane) |

| ~26 (Predicted) | -CH₂- (cyclohexane) |

| ~24 (Predicted) | -CH₂- (cyclohexane) |

| ~22 (Predicted) | -CH₃ |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Proposed Fragment |

| 124 | Moderate | [M]⁺ (Molecular Ion) |

| 109 | High | [M - CH₃]⁺ |

| 95 | High | [M - C₂H₅]⁺ or Retro-Diels-Alder |

| 81 | Moderate | [C₆H₉]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

Spectroscopic Interpretation

Infrared (IR) Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vinyl group and the saturated cyclohexane ring. The key diagnostic peaks will be the C-H stretching vibrations of the vinyl group appearing just above 3000 cm⁻¹, specifically around 3080 cm⁻¹. The aliphatic C-H stretches from the methyl and cyclohexane ring protons will be observed as strong bands in the 2925-2855 cm⁻¹ region. The C=C stretching of the vinyl group should give a medium intensity band around 1640 cm⁻¹. The most characteristic signals for a terminal vinyl group are the strong out-of-plane C-H bending vibrations, which are expected to appear near 990 cm⁻¹ and 910 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum will provide detailed information about the proton environment. The vinyl protons are expected to be the most downfield signals. The internal vinyl proton (=CH-) should appear as a doublet of doublets (dd) around 5.8 ppm due to coupling with the two terminal vinyl protons. The two terminal vinyl protons (=CH₂) are diastereotopic and will likely appear as two distinct doublets around 4.9 ppm. The protons of the cyclohexane ring will form a complex multiplet in the aliphatic region, between 1.2 and 1.5 ppm. The methyl group, being attached to a quaternary carbon, will not be split by any neighboring protons and will therefore appear as a sharp singlet at approximately 1.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The two sp² hybridized carbons of the vinyl group are expected at the most downfield positions, with the internal carbon (=CH-) around 148 ppm and the terminal carbon (=CH₂) around 111 ppm. The quaternary carbon of the cyclohexane ring, to which the methyl and vinyl groups are attached, should appear around 38 ppm. The five methylene carbons of the cyclohexane ring are chemically non-equivalent and are expected to resonate in the 22-35 ppm range. The methyl carbon should give a signal at approximately 22 ppm.

Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z of 124. A prominent fragmentation pathway would be the loss of a methyl radical (-CH₃) to give a stable tertiary carbocation, resulting in a strong peak at m/z 109. Another significant fragmentation would be the loss of an ethyl radical, leading to a peak at m/z 95. This fragment could also arise from a retro-Diels-Alder reaction of the cyclohexene ring formed after initial rearrangement. Further fragmentation of the cyclohexane ring would lead to a series of smaller cation fragments, with notable peaks at m/z 81 and 67.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of liquid samples like this compound.

Infrared (IR) Spectroscopy

A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer. For the ¹³C NMR spectrum, a higher concentration of the sample (20-50 mg) might be necessary, and the spectrum is typically acquired on a 75 or 100 MHz spectrometer with proton decoupling.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile liquids. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The sample is vaporized and separated on a capillary column before entering the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of an organic compound.

Caption: Workflow of Spectroscopic Data Interpretation.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected IR, ¹H NMR, ¹³C NMR, and MS data, researchers can effectively identify and characterize this compound. The provided general experimental protocols serve as a foundation for obtaining high-quality spectroscopic data. While predicted data is a powerful tool, confirmation with experimentally acquired spectra is always recommended for unambiguous structure elucidation.

Spectroscopic Analysis of 1-Methyl-1-vinylcyclohexane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1-methyl-1-vinylcyclohexane is limited. This guide is therefore based on established principles of spectroscopy and predicted spectral characteristics derived from the analysis of its constituent functional groups. The experimental protocols provided are general best practices for the analysis of non-polar small organic molecules.

Introduction

This compound is a cyclic olefin of interest in organic synthesis and polymer chemistry. Its structural characterization relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This technical guide provides an in-depth overview of the expected spectral features of this compound and outlines the experimental protocols for acquiring high-quality NMR and IR spectra. Understanding these spectroscopic properties is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships in drug development and materials science.

Predicted Spectroscopic Data

Due to the absence of comprehensive experimental data in public databases, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected vibrational frequencies for IR spectroscopy. These predictions are based on the analysis of analogous structures and well-established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinyl H (1H, -CH=) | 5.5 - 6.0 | dd | Jtrans ≈ 17, Jcis ≈ 11 |

| Vinyl H (2H, =CH₂) | 4.8 - 5.2 | m | |

| Cyclohexane CH₂ (10H) | 1.2 - 1.8 | m | |

| Methyl H (3H, -CH₃) | 0.9 - 1.2 | s |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary C (C-CH₃) | 35 - 45 |

| Vinyl C (-C H=) | 140 - 150 |

| Vinyl C (=C H₂) | 110 - 120 |

| Cyclohexane C H₂ | 20 - 40 |

| Methyl C (-C H₃) | 20 - 30 |

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| =C-H (vinyl) | Stretching | 3070 - 3090 | Medium |

| C-H (alkane) | Stretching | 2850 - 2960 | Strong |

| C=C (vinyl) | Stretching | 1640 - 1650 | Medium |

| -CH₂- (cyclohexane) | Bending (Scissoring) | 1445 - 1465 | Medium |

| -CH₃ | Bending (Asymmetrical) | ~1450 | Medium |

| -CH₃ | Bending (Symmetrical) | ~1375 | Medium |

| =C-H (vinyl) | Bending (Out-of-plane) | 910 - 990 | Strong |

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

-

Volatile solvent for cleaning (e.g., dichloromethane or hexane)

Procedure (for neat liquid on salt plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry by wiping them with a tissue dampened with a volatile solvent.

-

Place one to two drops of the neat this compound liquid onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Visualization of Spectroscopic Logic

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between its structure and its key spectral features.

An In-depth Technical Guide to the Reactivity and Stability of 1-Methyl-1-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Methyl-1-vinylcyclohexane. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to predict its behavior. This guide covers predicted physicochemical properties, probable synthetic routes, and anticipated reactivity, including susceptibility to oxidation, polymerization, and acid-catalyzed rearrangements. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz (DOT language). This document aims to serve as a valuable resource for professionals in research and development who may encounter or consider utilizing this compound in their work.

Introduction

This compound is a cyclic olefin characterized by a cyclohexane ring substituted with both a methyl and a vinyl group on the same tertiary carbon atom. Its structure combines the features of a quaternary carbon center and a reactive vinyl moiety, suggesting a unique profile of steric hindrance and chemical reactivity. While specific research on this compound is not abundant in publicly accessible literature, its chemical behavior can be largely inferred from well-studied related molecules such as vinylcyclohexane, 1-methylcyclohexene, and other substituted cyclohexanes. This guide synthesizes available information on these related compounds to provide a predictive analysis of the target molecule's properties.

Physicochemical Properties

| Property | This compound (Predicted) | Vinylcyclohexane (Experimental) | 1-Methylcyclohexene (Experimental) | Data Source |

| Molecular Formula | C9H16 | C8H14 | C7H12 | - |

| Molecular Weight | 124.22 g/mol | 110.20 g/mol | 96.17 g/mol | - |

| CAS Number | 21623-78-9 | 695-12-5 | 591-49-1 | - |

| Boiling Point | ~140-150 °C | 128 °C | 110-111 °C | Predicted,[1] |

| Density | ~0.8 g/mL | 0.805 g/mL at 25 °C | 0.81 g/mL at 25 °C | Predicted,[1] |

| Refractive Index | ~1.45 | 1.446 at 20 °C | 1.45 at 20 °C | Predicted,[1] |

Synthesis and Experimental Protocols

Proposed Synthesis via Grignard Reaction and Dehydration

A likely two-step synthesis would involve the reaction of 1-methylcyclohexanone with vinylmagnesium bromide, followed by acid-catalyzed dehydration of the resulting tertiary alcohol.

Experimental Protocol:

-

Grignard Reaction:

-

To a solution of vinylmagnesium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere, a solution of 1-methylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 1-methyl-1-vinylcyclohexanol.

-

-

Dehydration:

-

The crude alcohol is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Upon completion (monitored by TLC or GC), the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, this compound, is purified by fractional distillation under reduced pressure.

-

Reactivity and Stability

The reactivity of this compound is primarily dictated by the presence of the vinyl group and the tertiary carbon of the cyclohexane ring.

Stability

The molecule is expected to be relatively stable under neutral conditions at ambient temperature. However, the presence of the vinyl group makes it susceptible to polymerization, especially in the presence of radical initiators, light, or heat. The tertiary nature of the substituted carbon may also make it prone to rearrangements under acidic conditions. For long-term storage, the addition of a radical inhibitor (e.g., BHT) and refrigeration would be advisable.

Reactivity

The vinyl group is the primary site of reactivity, susceptible to electrophilic addition, radical reactions, and oxidation.

4.2.1. Electrophilic Addition and Rearrangement

In the presence of acids (e.g., HBr, H₂SO₄/H₂O), the initial protonation of the vinyl group is expected to follow Markovnikov's rule, leading to the formation of a tertiary carbocation. This carbocation is relatively stable; however, rearrangements of the cyclohexane ring (e.g., ring expansion) are possible to alleviate steric strain or form a more stable carbocation, although the existing tertiary carbocation is already quite stable. The subsequent attack of a nucleophile will yield the addition product.

4.2.2. Oxidation

The double bond of the vinyl group is susceptible to oxidation.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) is expected to yield 1-methyl-1-(oxiran-2-yl)cyclohexane.

-

Ozonolysis: Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield 1-methylcyclohexanone and formaldehyde. An oxidative workup would yield the corresponding carboxylic acid.

4.2.3. Polymerization

The vinyl group can undergo polymerization through radical, cationic, or anionic mechanisms, similar to other vinyl monomers. The steric hindrance from the substituted cyclohexane ring might influence the rate and stereochemistry of the polymerization.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Predicted Features for this compound | Reference Data from Vinylcyclohexane[2] & 1-Methylcyclohexene[3] |

| ¹H NMR | - Vinyl protons: ~4.8-5.8 ppm (3H, complex multiplet, ABC system).- Cyclohexane protons: ~1.0-1.8 ppm (10H, broad multiplets).- Methyl protons: ~1.0 ppm (3H, singlet). | - Vinylcyclohexane: Vinyl protons at ~4.8-5.8 ppm.- 1-Methylcyclohexene: Olefinic proton at ~5.4 ppm, methyl protons at ~1.6 ppm. |

| ¹³C NMR | - Vinyl carbons: ~145 ppm (quaternary C) and ~112 ppm (terminal CH₂).- Quaternary ring carbon: ~35-40 ppm.- Cyclohexane carbons: ~20-40 ppm.- Methyl carbon: ~25-30 ppm. | - Vinylcyclohexane: Vinyl carbons at ~146 ppm and ~111 ppm.- 1-Methylcyclohexene: Olefinic carbons at ~134 ppm and ~121 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 124.- Fragmentation: Loss of methyl (m/z = 109), loss of vinyl (m/z = 97), retro-Diels-Alder type fragmentations of the cyclohexane ring. | - Vinylcyclohexane: M⁺ at m/z = 110, base peak at m/z = 81.- 1-Methylcyclohexene: M⁺ at m/z = 96, base peak at m/z = 81. |

Conclusion

This compound is a molecule with interesting structural features that suggest a rich and varied chemical reactivity. While direct experimental data is sparse, a robust predictive framework can be established by examining the chemistry of its constituent parts and related molecules. The vinyl group is the primary locus of reactivity, being susceptible to addition reactions, oxidation, and polymerization. The tertiary nature of the substituted carbon on the cyclohexane ring introduces steric considerations and the potential for carbocation-mediated rearrangements. This guide provides a foundational understanding of the probable behavior of this compound, which should be valuable for researchers considering its use in synthesis or material science. It is strongly recommended that any practical application of this compound be preceded by experimental verification of its properties and reactivity.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Methyl-1-vinylcyclohexane, a valuable intermediate in organic synthesis. The document details two principal methodologies: the Wittig reaction and the dehydration of a tertiary alcohol. Each method is presented with detailed experimental protocols, quantitative data where available from analogous reactions, and mechanistic diagrams to facilitate a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Synthesis via the Wittig Reaction

The Wittig reaction is a robust and widely utilized method for the formation of carbon-carbon double bonds, offering a direct route to this compound from 1-methylcyclohexanone.[1][2][3] This method involves the reaction of a phosphorus ylide, specifically methylenetriphenylphosphorane, with the ketone.[3]

Signaling Pathway: The Wittig Reaction Mechanism

The reaction proceeds through a concerted [2+2] cycloaddition of the ylide with the ketone to form a transient four-membered ring intermediate known as an oxaphosphetane.[1] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide.[1]

References

An In-depth Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key chemical intermediate in the synthesis of prominent pharmaceutical compounds. This document will detail its chemical and physical properties, provide insights into its synthesis and applications, and present a list of potential suppliers. Notably, while this compound has been intermittently associated with CAS number 21623-78-9, the accurate CAS number is 2079878-75-2. The former, 21623-78-9, correctly identifies 1-Ethenyl-1-methylcyclohexane. This guide will focus exclusively on 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

Chemical and Physical Properties

2-(2-Chlorophenyl)-2-nitrocyclohexanone is a substituted cyclohexanone derivative with the molecular formula C₁₂H₁₂ClNO₃.[1][2] It presents as a white to light yellow crystalline solid and is characterized as a thermolabile powder.[3][4] While it has low solubility in water, it is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, ethanol.[2]

Table 1: Physicochemical Properties of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

| Property | Value | Source(s) |

| CAS Number | 2079878-75-2 | [2] |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 253.68 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [5] |

| Boiling Point (Predicted) | 412.5 ± 45.0 °C | [6] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [6] |

| Solubility | DMF: 30 mg/mL, DMSO: 10 mg/mL, Ethanol: 0.5 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

Spectroscopic Data

The structural identification of 2-(2-Chlorophenyl)-2-nitrocyclohexanone is confirmed through various spectroscopic methods. A key study by Yen et al. (2022) provides detailed analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[7]

Table 2: Spectroscopic Data for 2-(2-Chlorophenyl)-2-nitrocyclohexanone

| Technique | Data | Source(s) |

| ¹H NMR | Data presented in Yen et al. (2022) | [7] |

| ¹³C NMR | Data presented in Yen et al. (2022) | [7] |

| Mass Spectrometry | Mass fragments detailed in Yen et al. (2022) | [7] |

| IR Spectroscopy | Data available from suppliers |

Note: Specific spectral data such as chemical shifts and m/z values are detailed in the cited literature.

Synthesis and Experimental Protocols

2-(2-Chlorophenyl)-2-nitrocyclohexanone serves as a crucial precursor in the synthesis of norketamine and, subsequently, ketamine.[3][4]

Synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature outlines a general pathway. One described method involves the oxidation and nitration of an intermediate compound which is formed by the reaction of o-chlorophenyl lithium with oxidized cyclohexene under the influence of a Lewis acid.[3]

Experimental Protocol: Synthesis of Norketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone

A documented laboratory-scale synthesis involves the reduction of the nitro group of 2-(2-Chlorophenyl)-2-nitrocyclohexanone. A common method employs zinc powder and formic acid as the reducing agents to yield norketamine.[8]

Materials:

-

2-(2-Chlorophenyl)-2-nitrocyclohexanone

-

Zinc powder

-

Formic acid

-

Appropriate solvent (e.g., methanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve 2-(2-Chlorophenyl)-2-nitrocyclohexanone in a suitable solvent.

-

Add zinc powder and formic acid to the solution.

-

The reaction mixture is stirred, typically at room temperature, for a duration sufficient to achieve complete conversion.

-

Upon completion, the reaction is worked up to isolate and purify the norketamine product.

Applications in Drug Development

The primary application of 2-(2-Chlorophenyl)-2-nitrocyclohexanone is as an intermediate in the synthesis of arylcyclohexylamines, a class of pharmacologically active compounds.

Precursor to Norketamine and Ketamine

This compound is a direct precursor to norketamine, which itself is a metabolite of ketamine and exhibits pharmacological effects.[3] Norketamine can be further methylated to synthesize ketamine, a well-known anesthetic and antidepressant that acts as an NMDA receptor antagonist.[4][9] The synthesis pathway from this precursor offers an alternative to other established routes.[3]

Synthesis of NMDA Receptor Antagonists

Beyond norketamine and ketamine, 2-(2-Chlorophenyl)-2-nitrocyclohexanone is utilized in the synthesis of other NMDA receptor antagonists, such as (phenyl)octahydrobenzo[b][1][10]oxazines/oxazipines.[3] These compounds are of interest to researchers for their potential to modulate excitatory neurotransmission in the central nervous system.[3]

Signaling Pathways of Downstream Products

While 2-(2-Chlorophenyl)-2-nitrocyclohexanone is a precursor and not known to have direct pharmacological activity on its own, its synthetic products, particularly ketamine, have well-documented effects on various signaling pathways. Understanding these pathways is crucial for the context of its application in drug development.

Ketamine's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key component in glutamatergic neurotransmission.[9] Furthermore, research has shown that the antidepressant effects of ketamine and its metabolites may involve other signaling cascades, including the PI3K/Akt and mTOR pathways, which are critical for neurogenesis and synaptic plasticity.[6][11]

Experimental and Synthetic Workflows

The following diagrams illustrate the pivotal role of 2-(2-Chlorophenyl)-2-nitrocyclohexanone in synthetic chemistry.

References

- 1. echemi.com [echemi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Ketamine affects the neurogenesis of rat fetal neural stem progenitor cells via the PI3K/Akt-p27 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-(2-Chlorophenyl)-2-nitrocyclohexanone CAS 2079878-75-2 | China | Manufacturer | Henan Bao Enluo International TradeCo.,LTD [m.chemicalbook.com]

- 11. Intracellular signaling pathways involved in (S)- and (R)-ketamine antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Rearrangement of 1-Methyl-1-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal rearrangement of 1-methyl-1-vinylcyclohexane is a fascinating and synthetically relevant transformation that falls within the broader class of pericyclic reactions, specifically as a[1][1]-sigmatropic rearrangement, commonly known as a Cope rearrangement. This guide provides a comprehensive overview of the core principles governing this reaction, including its mechanism, potential products, and the kinetic parameters that influence its outcome. While specific experimental data for this compound is not extensively reported in the literature, this document compiles and extrapolates information from closely related analogous systems to provide a robust predictive framework. This guide also presents a generalized experimental protocol for conducting such thermal rearrangements and visualizes the key mechanistic and procedural aspects using logical diagrams.

Introduction

The thermal isomerization of 1,5-dienes is a cornerstone of synthetic organic chemistry, allowing for the predictable and often stereospecific formation of new carbon-carbon bonds and ring systems. The rearrangement of this compound is a specific example of the vinylcycloalkane rearrangement, a subset of Cope rearrangements. These reactions are typically thermally initiated and proceed through a concerted, cyclic transition state, although the potential for a stepwise diradical mechanism exists, particularly in constrained systems. Understanding the mechanistic pathways and kinetic landscape of this rearrangement is crucial for predicting product distributions and optimizing reaction conditions for synthetic applications.

Reaction Mechanism

The thermal rearrangement of this compound is predicted to proceed primarily through a[1][1]-sigmatropic shift. In this concerted pericyclic reaction, the sigma bond between C1 and C6 of the cyclohexane ring and the pi bond of the vinyl group are part of a 6-electron system that reorganizes through a chair-like transition state. This rearrangement leads to the formation of a ring-expanded product, specifically isomers of ethylidenecycloheptene.

An alternative, competing pathway, particularly at higher temperatures, is a retro-ene reaction or fragmentation, which would yield smaller olefinic fragments. The preference for either the rearrangement or fragmentation pathway is influenced by the reaction temperature and the substitution pattern of the starting material.

Visualization of the Reaction Pathway

The following diagram illustrates the primary[1][1]-sigmatropic rearrangement pathway.

Caption: Proposed[1][1]-sigmatropic rearrangement of this compound.

Quantitative Data (Based on Analogous Systems)

Due to the lack of specific experimental data for the thermal rearrangement of this compound in the surveyed literature, the following tables present data from analogous vinylcycloalkane rearrangements to provide an expected range of outcomes.

Product Distribution

The pyrolysis of isopropenylcyclobutane, a structural isomer of this compound, yields both rearrangement and fragmentation products. A similar distribution could be anticipated for the title compound.

| Reactant | Temperature (°C) | Products | Ratio | Reference |

| Isopropenylcyclobutane | 304-348 | 1-Methylcyclohexene (Rearrangement) | ~1 | [2] |

| Isoprene + Ethylene (Fragmentation) | ~1 | [2] |

Table 1: Product Distribution in the Thermal Decomposition of an Analogous Compound.

Kinetic Parameters

The activation energy and pre-exponential factor are key indicators of the reaction rate and its temperature dependence. The values below are for the thermal isomerization of a similar vinylcycloalkane.

| Reaction | A (s⁻¹) | Ea (kcal/mol) | Temperature Range (°C) | Reference |

| Isopropenylcyclobutane → 1-Methylcyclohexene | 10¹⁴.⁵³ | 51.03 | 304-348 | [2] |

| Isopropenylcyclobutane → Isoprene + Ethylene | 10¹⁴.⁶⁴ | 51.03 | 304-348 | [2] |

Table 2: Arrhenius Parameters for the Thermal Rearrangement and Fragmentation of an Analogous Compound.

Experimental Protocols (Generalized)

The following is a generalized experimental protocol for the gas-phase pyrolysis of a vinylcycloalkane, adapted for this compound.

Objective: To effect the thermal rearrangement of this compound and analyze the product mixture.

Materials:

-

This compound (reactant)

-

High-purity nitrogen or argon (inert gas)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Deuterated chloroform (for NMR analysis)

-

Internal standard (e.g., dodecane) for GC analysis

Equipment:

-

Pyrolysis apparatus (e.g., quartz tube furnace)

-

Temperature controller

-

Gas flow controller

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Procedure:

-

Apparatus Setup: Assemble the pyrolysis apparatus, ensuring all connections are secure and leak-free. The quartz tube should be packed with an inert material like quartz wool to ensure even heating.

-

Inert Atmosphere: Purge the system with a slow stream of nitrogen or argon for at least 30 minutes to remove any oxygen.

-

Heating: Heat the furnace to the desired reaction temperature (e.g., 300-400 °C). Allow the temperature to stabilize.

-

Reactant Introduction: Introduce a solution of this compound in a high-boiling inert solvent (or neat, if sufficiently volatile) into the heated tube at a controlled rate using a syringe pump. The reactant will vaporize and pass through the hot zone.

-

Product Collection: The effluent from the furnace is passed through a cold trap to condense the products and any unreacted starting material.

-

Work-up: After the reaction is complete, allow the apparatus to cool to room temperature under the inert gas flow. Collect the condensate from the cold trap. Dry the organic mixture over a suitable drying agent.

-

Analysis: Analyze the product mixture using GC-FID and GC-MS to identify and quantify the products. An internal standard should be used for accurate quantification. The structure of the major products should be confirmed by NMR spectroscopy.

Experimental Workflow Diagram

Caption: A generalized workflow for the thermal rearrangement of this compound.

Conclusion

The thermal rearrangement of this compound is anticipated to be a valuable transformation for the synthesis of seven-membered carbocyclic rings. Based on the principles of[1][1]-sigmatropic rearrangements and data from analogous systems, the primary product is expected to be ethylidenecycloheptene. Competing fragmentation reactions may also occur, with the product distribution being sensitive to the reaction conditions, particularly temperature. The provided generalized experimental protocol and mechanistic insights serve as a foundational guide for researchers exploring this and related thermal rearrangements in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the specific quantitative aspects of this reaction.

References

An In-depth Technical Guide to the Isomers of 1-Methyl-1-vinylcyclohexane and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 1-Methyl-1-vinylcyclohexane, detailing their chemical and physical properties, experimental protocols for their synthesis and characterization, and an exploration of their potential biological activities. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction to this compound and its Isomers

This compound (CAS No. 21623-78-9) is an unsaturated cyclic hydrocarbon with the molecular formula C₉H₁₆.[1] Its structure, featuring a cyclohexane ring substituted with both a methyl and a vinyl group on the same carbon atom, gives rise to a variety of structural and stereoisomers. These isomers, while sharing the same molecular formula, exhibit distinct physical, chemical, and potentially biological properties due to the different arrangements of their atoms. Understanding the nuances of these isomers is crucial for their application in various fields, including as building blocks in organic synthesis and as potential scaffolds in drug discovery.

The primary isomers of interest can be categorized as follows:

-

Positional Isomers: These isomers differ in the location of the methyl and vinyl groups on the cyclohexane ring.

-

Geometric Isomers: For isomers with substituents on different carbon atoms, cis-trans isomerism is possible.

-

Optical Isomers: The presence of chiral centers in some isomers leads to the existence of enantiomers and diastereomers.

This guide will systematically explore the key isomers, focusing on their synthesis, characterization, and known properties.

Isomers of this compound

The constitutional isomers of this compound include variations in the positions of the methyl and vinyl groups on the cyclohexane ring, as well as isomers where the double bond is exocyclic or part of the ring.

Structural Isomers

The primary structural isomers involving a methyl and a vinyl group attached to a cyclohexane or cyclohexene ring include:

-

This compound: The parent compound with both substituents on the same carbon.

-

1-Methyl-2-vinylcyclohexane: Exists as cis and trans stereoisomers.

-

1-Methyl-3-vinylcyclohexane: Exists as cis and trans stereoisomers.

-

1-Methyl-4-vinylcyclohexane: Exists as cis and trans stereoisomers.

-

1-Methyl-2-vinylcyclohexene: The double bond is within the ring.[2]

-

4-Ethenyl-1-methylcyclohex-1-ene: Another positional isomer with an endocyclic double bond.[3]

Other related isomers with the same molecular formula (C₉H₁₄ for the cyclohexene derivatives) also exist.[4]

Stereoisomers

For the positional isomers where the methyl and vinyl groups are on different carbons, stereoisomerism is a key consideration. For example, 1-Methyl-2-vinylcyclohexane can exist as two diastereomers: cis-1-methyl-2-vinylcyclohexane and trans-1-methyl-2-vinylcyclohexane. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

Physicochemical Properties of Isomers

The physical and chemical properties of these isomers are influenced by their molecular structure. While comprehensive data for every isomer is not always readily available, known values and trends for related compounds provide valuable insights. Generally, boiling points tend to decrease with increased branching.[5]

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) | CAS Number |

| This compound | C₉H₁₆ | 124.22 | Not available | Not available | Not available | 21623-78-9[1] |

| trans-1-Methyl-2-vinylcyclohexane | C₉H₁₆ | 124.22 | 144.2 at 760 mmHg[6] | 0.843[6] | 1.497[6] | 34780-45-5[7] |

| 1-Methyl-4-vinylcyclohexene | C₉H₁₄ | 122.21 | Not available | Not available | Not available | 17699-86-4[8] |

| Vinylcyclohexane (related compound) | C₈H₁₄ | 110.20 | 128 | 0.805 at 25°C | 1.446 | 695-12-5 |

| 1-Methylcyclohexene (related compound) | C₇H₁₂ | 96.17 | 110[9] | 0.811 at 20°C[9] | 1.44[9] | 591-49-1[9] |

Experimental Protocols

The synthesis of this compound and its isomers can be achieved through various established organic chemistry reactions. Below are detailed methodologies for key synthetic routes.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: a Grignard reaction to create a tertiary alcohol, followed by dehydration.

Step 1: Synthesis of 1-Methyl-1-vinylcyclohexanol (Grignard Reaction)

-

Principle: A Grignard reagent, vinylmagnesium bromide, acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent acidic workup yields the tertiary alcohol.[10][11]

-

Materials:

-

Cyclohexanone

-

Vinylmagnesium bromide (typically 1M solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of cyclohexanone in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add the vinylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of cyclohexanone over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-methyl-1-vinylcyclohexanol.

-

Step 2: Dehydration of 1-Methyl-1-vinylcyclohexanol

-

Principle: The tertiary alcohol is dehydrated using an acid catalyst to form the alkene.

-

Materials:

-

1-Methyl-1-vinylcyclohexanol (from Step 1)

-

Concentrated sulfuric acid or phosphoric acid

-

-

Procedure:

-

Place the crude 1-methyl-1-vinylcyclohexanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Set up a simple distillation apparatus.

-

Heat the mixture to induce dehydration and distill the resulting alkene. The product, this compound, will co-distill with water.

-

Separate the organic layer from the distillate, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by fractional distillation.

-

Synthesis of Positional Isomers (e.g., 1-Methyl-4-vinylcyclohexene)

The synthesis of positional isomers often involves multi-step sequences. For example, 1-Methyl-4-vinylcyclohexene can be synthesized from 4-methyl-cyclohex-3-enecarbaldehyde.[8]

Wittig Reaction for Alkene Formation

-

Principle: The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[12][13]

-

Materials:

-

4-methyl-cyclohex-3-enecarbaldehyde

-

Methyltriphenylphosphonium bromide

-

A strong base such as n-butyllithium or sodium hydride

-

Anhydrous solvent (e.g., THF, DMSO)

-

-

Procedure:

-

Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base in an anhydrous solvent under an inert atmosphere. This generates the ylide, methylenetriphenylphosphorane.

-

Add a solution of 4-methyl-cyclohex-3-enecarbaldehyde in the same anhydrous solvent to the ylide solution at low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract, dry it over a drying agent, and remove the solvent.

-

Purify the resulting 1-Methyl-4-vinylcyclohexene by column chromatography or distillation.

-

Characterization of Isomers

The synthesized isomers should be characterized using a combination of spectroscopic and chromatographic techniques to confirm their structure and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an essential tool for separating the isomers and determining their molecular weight and fragmentation patterns. A non-polar capillary column is typically used for the separation of these non-polar hydrocarbons.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. The chemical shifts of vinylic protons (typically 4.5-6.5 ppm) and allylic protons are characteristic.

-

¹³C NMR: Shows the number of non-equivalent carbon atoms. The chemical shifts for sp² hybridized carbons of the double bond (typically 100-150 ppm) are distinct from the sp³ hybridized carbons of the cyclohexane ring.[8]

-

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. Key absorptions include C=C stretching (around 1640 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹).

Biological Activity and Potential Applications

While specific data on the biological activities of individual isomers of this compound are limited, the broader class of cyclohexane derivatives and terpenoids, which often contain this structural motif, have been studied for various biological effects.

Cytotoxicity of Volatile Organic Compounds (VOCs)

As volatile organic compounds, these isomers may exhibit cytotoxic effects. In vitro assays are commonly used to assess the toxicity of VOCs on cell lines, such as human lung epithelial cells (A549).[14][15] The cytotoxic potential is often evaluated using assays that measure cell viability, such as the MTS or neutral red uptake assays.[14] The mechanism of toxicity can involve interactions with cellular membranes and disruption of cellular processes.

Relationship to Terpenoids and Potential Pharmacological Activity

Many naturally occurring terpenoids contain substituted cyclohexane or cyclohexene rings.[16] Terpenoids are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[16][17] The biological activity of these compounds is often related to their specific stereochemistry and the nature and position of their functional groups.[18] For instance, some terpenoids can modulate cellular signaling pathways, such as the MAPK pathway, which is involved in inflammation and apoptosis.[16]

Given the structural similarities, the isomers of this compound could be investigated as potential leads in drug discovery programs targeting these pathways. Further research is needed to elucidate the specific biological targets and mechanisms of action of these individual isomers.

Conclusion

The isomers of this compound represent a diverse group of compounds with distinct properties and potential applications. This guide has provided a foundational overview of their structures, physicochemical properties, and synthetic methodologies. While data on their biological activities remain sparse, the established bioactivities of related cyclohexane and terpenoid compounds suggest that these isomers may hold promise for further investigation in the fields of medicinal chemistry and drug development. The detailed experimental protocols and characterization methods outlined herein provide a practical framework for researchers to synthesize and study these interesting molecules.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chemeo.com [chemeo.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. 1-methyl-2-vinylcyclohexene [webbook.nist.gov]

- 5. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. in-vitro-assays-as-a-tool-for-determination-of-vocs-toxic-effect-on-respiratory-system-a-critical-review - Ask this paper | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

- 8. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 15. In Vitro Systems for Toxicity Evaluation of Microbial Volatile Organic Compounds on Humans: Current Status and Trends [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

Theoretical Studies on 1-Methyl-1-vinylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical studies concerning 1-Methyl-1-vinylcyclohexane. The document consolidates fundamental principles of conformational analysis, presents quantitative data on substituent effects, and outlines detailed computational methodologies for the theoretical investigation of this compound. By leveraging established principles of stereochemistry and computational chemistry, this guide serves as a comprehensive resource for understanding the conformational behavior and energetic landscape of this compound, a molecule of interest in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted cyclohexane containing both a methyl and a vinyl group attached to the same carbon atom. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, spectroscopic properties, and potential interactions in biological systems. The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of substituents on the ring leads to different stereoisomers and conformational isomers with varying energies. This guide delves into the theoretical framework for analyzing these aspects for this compound.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane ring and the relative orientations of the methyl and vinyl substituents. The two primary chair conformations are interconvertible through a process known as ring flipping. In this compound, one substituent will occupy an axial position while the other is in an equatorial position.

The relative stability of these conformers is determined by the steric strain arising from 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions). Substituents in the equatorial position experience less steric hindrance and are therefore generally more stable.

The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[1]

A-Values of Methyl and Vinyl Groups

The A-value for a methyl group is approximately 1.74 kcal/mol.[1] The A-value for a vinyl group has been reported to be around 1.6 kcal/mol.[2] These values indicate that both the methyl and vinyl groups have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

Quantitative Conformational Data

Based on the A-values, we can predict the equilibrium distribution of the two chair conformers of this compound.

Table 1: Conformational Energy Data for Substituents on Cyclohexane

| Substituent | A-Value (kcal/mol) |

| Methyl | 1.74 |

| Vinyl | 1.6 |

In this compound, one group must be axial while the other is equatorial. The energy difference between the two chair conformers will be the difference between the A-values of the methyl and vinyl groups.

-

Conformer A: Methyl (axial), Vinyl (equatorial)

-

Conformer B: Methyl (equatorial), Vinyl (axial)

The energy difference (ΔΔG°) can be estimated as: ΔΔG° = A(methyl) - A(vinyl) = 1.74 kcal/mol - 1.6 kcal/mol = 0.14 kcal/mol

This small energy difference suggests that the conformer with the slightly bulkier methyl group in the equatorial position (Conformer B) will be marginally more stable.

Table 2: Predicted Conformational Equilibrium for this compound at 298 K

| Conformer | Axial Substituent | Equatorial Substituent | Relative Energy (kcal/mol) | Population (%) |

| A | Methyl | Vinyl | 0.14 | ~42% |

| B | Vinyl | Methyl | 0 | ~58% |

Note: The population percentages are calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant.

Experimental Protocols and Computational Methodologies

While specific experimental studies on the conformational equilibrium of this compound are scarce, a general protocol for such an investigation would involve low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Low-Temperature NMR Spectroscopy

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene chloride, or deuterated toluene).

-

NMR Acquisition: Acquire proton and/or carbon-13 NMR spectra at various low temperatures (e.g., from room temperature down to -100 °C).

-

Coalescence Temperature: Observe the coalescence of signals corresponding to the axial and equatorial conformers as the temperature is lowered. Below the coalescence temperature, separate signals for each conformer should be observable.

-

Integration and Equilibrium Constant: Integrate the signals corresponding to specific protons or carbons in each conformer at the lowest achievable temperature. The ratio of the integrals will give the equilibrium constant (K) for the conformational equilibrium.

-

Free Energy Calculation: Calculate the Gibbs free energy difference (ΔG°) using the equation ΔG° = -RTlnK.

Computational Methodology: Density Functional Theory (DFT) Calculations

A robust theoretical study of this compound can be performed using computational chemistry methods like Density Functional Theory (DFT).

-

Structure Building: Construct the initial 3D structures of the two chair conformers of this compound using a molecular modeling program.

-

Geometry Optimization: Perform geometry optimization for each conformer using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-31G(d) or a larger one for higher accuracy. This will find the lowest energy structure for each conformer.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Calculations: The electronic energies of the optimized conformers are obtained from the DFT calculations. The relative Gibbs free energies can then be calculated by including the thermal corrections.

-

Rotational Barrier Analysis: To study the rotation of the vinyl group, a series of constrained geometry optimizations can be performed. The dihedral angle defining the orientation of the vinyl group relative to the cyclohexane ring is fixed at various angles (e.g., in 15-degree increments from 0° to 360°), and the rest of the molecule is allowed to relax. The energy of the molecule at each constrained angle provides the rotational energy profile.

Visualizations

Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Workflow for Computational Analysis

References

solubility of 1-Methyl-1-vinylcyclohexane in organic solvents

An In-depth Technical Guide on the Solubility of 1-Methyl-1-vinylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the principles of its solubility based on its chemical structure, predictive assessments, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is a nonpolar hydrocarbon. Its structure, consisting of a cyclohexane ring with methyl and vinyl substituents, dictates its solubility behavior. Following the principle of "like dissolves like," it is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents such as water.[1][2][3][4][5][6] Alkenes, like this compound, are generally soluble in most nonpolar organic solvents.[2]

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the polarity of common organic solvents. The following table summarizes the expected qualitative solubility.

| Solvent Name | Polarity | Predicted Solubility of this compound |

| Nonpolar Solvents | ||

| Hexane | Nonpolar | Highly Soluble / Miscible |

| Heptane | Nonpolar | Highly Soluble / Miscible |

| Cyclohexane | Nonpolar | Highly Soluble / Miscible |

| Toluene | Nonpolar | Highly Soluble / Miscible |

| Benzene | Nonpolar | Highly Soluble / Miscible |

| Diethyl Ether | Nonpolar | Soluble |

| Carbon Tetrachloride | Nonpolar | Soluble |

| Polar Aprotic Solvents | ||

| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble |

| Ethyl Acetate | Polar Aprotic | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | Insoluble |

| Dimethylformamide (DMF) | Polar Aprotic | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insoluble |

| Polar Protic Solvents | ||

| Methanol | Polar Protic | Insoluble |

| Ethanol | Polar Protic | Insoluble |

| Isopropanol | Polar Protic | Insoluble |

| Water | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This method is based on the principle of reaching equilibrium saturation and then quantifying the concentration of the solute.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, toluene, etc.)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and filters

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of a separate phase of the solute ensures that the solution is saturated.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Equilibrium Confirmation:

-

After the initial equilibration period, cease agitation and allow the mixture to stand for at least 12 hours at the constant temperature to allow for phase separation.

-

Carefully take a small aliquot from the solvent phase, ensuring no undissolved solute is transferred.

-

Analyze the concentration of this compound in the aliquot using a pre-calibrated analytical method (e.g., GC-FID).

-

Repeat the process of agitation, settling, and analysis until consecutive measurements show no significant change in concentration, confirming that equilibrium has been reached.

-

-

Sample Analysis:

-

Once equilibrium is confirmed, carefully withdraw a precise volume of the saturated solvent phase. It is crucial to avoid any contamination from the undissolved solute phase. Filtration through a solvent-compatible syringe filter may be necessary.

-

Dilute the sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

Caption: Logical relationship of solubility.

References

- 1. Khan Academy [khanacademy.org]

- 2. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. solubilityofthings.com [solubilityofthings.com]

1-Methyl-1-vinylcyclohexane: A Comprehensive Technical Guide to Hazards and Safety Precautions